![molecular formula C9H8N2OS2 B2711295 1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea CAS No. 1023415-36-2](/img/structure/B2711295.png)
1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea
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Description
1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a thiourea derivative that has shown promising results in various scientific studies.
Scientific Research Applications
Catalytic Applications
Thioureas, including structures similar to 1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea, have been studied for their catalytic applications, especially in asymmetric synthesis. For instance, Okino et al. (2005) synthesized a class of bifunctional catalysts bearing a thiourea moiety for the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins, highlighting the utility of thiourea derivatives in enantioselective catalysis (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).
Material Science and Synthesis
In material science, thioureas serve as key components in the synthesis of various materials. Kumavat et al. (2013) demonstrated a green synthesis method for 1,3-disubstituted thiourea derivatives in water using solar energy, showcasing the environmental benefits of employing thioureas in synthetic chemistry (Kumavat, Jangale, Patil, Dalal, Meshram, & Dalal, 2013).
Biological and Medicinal Applications
While direct applications in medicinal chemistry for the specific compound were excluded based on your requirements, it's worth noting that thioureas, in general, exhibit a wide range of biological activities. Their utility spans across the development of antituberculosis, anti-HIV, and antimicrobial agents, among others, underscoring their importance in medicinal chemistry research.
Molecular Interactions and Structural Analysis
Research on thioureas also extends to their structural and molecular properties. Saeed et al. (2015) focused on the intermolecular interactions in crystalline thioureas through Hirshfeld surface analysis, providing insights into the stabilization mechanisms of these compounds in their solid-state forms (Saeed, Bolte, Erben, & Pérez, 2015).
properties
IUPAC Name |
N-(prop-2-ynylcarbamothioyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-2-5-10-9(13)11-8(12)7-4-3-6-14-7/h1,3-4,6H,5H2,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTIYHULHVHSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=S)NC(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea |
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